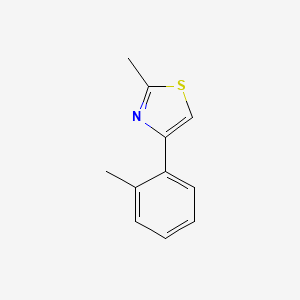

2-Methyl-4-(o-tolyl)thiazole

Description

Significance of Thiazole (B1198619) Scaffolds in Bioactive Molecules and Drug Discovery

The thiazole ring is a fundamental component in a vast number of biologically active compounds, demonstrating its importance in drug discovery and development. fabad.org.trbohrium.comnih.govnih.govbohrium.commdpi.comnih.govresearchgate.netimp.kiev.uaijper.orgresearchgate.netnih.govnih.gov This unique heterocyclic motif is present in numerous natural products, including Vitamin B1 (Thiamine), and is a key structural element in a wide array of synthetic pharmaceuticals. nih.govimp.kiev.uaacs.org The presence of thiazole moieties in over 18 FDA-approved drugs underscores their clinical relevance and therapeutic value. fabad.org.trnih.gov

Thiazole derivatives exhibit a remarkable spectrum of pharmacological activities, including:

Antimicrobial (antibacterial and antifungal) fabad.org.trbohrium.comnih.govnih.govresearchgate.net

Anticancer fabad.org.trbohrium.comnih.govijper.org

Anti-inflammatory fabad.org.trbohrium.comnih.gov

Antiviral nih.govbohrium.com

Antidiabetic bohrium.comresearchgate.net

Anticonvulsant fabad.org.tr

Antihypertensive fabad.org.trnih.gov

Antimalarial fabad.org.trnih.gov

Antipsychotic fabad.org.trnih.gov

Analgesic fabad.org.trnih.gov

The structural versatility of the thiazole nucleus allows for the synthesis of diverse derivatives with optimized pharmacological profiles, including enhanced bioavailability, selectivity, and reduced toxicity. fabad.org.tr Researchers are continually exploring new synthetic methodologies to expand the chemical space of thiazole-based compounds, aiming to develop innovative therapies for a multitude of diseases. fabad.org.trnih.gov The ability of thiazole scaffolds to interact with various biological targets makes them a compelling template for the design of new lead molecules in drug discovery. nih.govacs.org

Historical Context and Evolution of Thiazole Research

The systematic study of the thiazole heterocycle and its derivatives began in 1887 in the laboratory of Arthur Hantzsch. imp.kiev.uaijper.orge-bookshelf.de This pioneering work laid the foundation for over a century of research into the chemistry and biological applications of thiazoles. e-bookshelf.de Early research by Hofmann on benzothiazoles, dating back to 1879, also contributed to the initial understanding of this class of compounds. imp.kiev.uaijper.org

Significant contributions from researchers like Bogert and his colleagues helped to expand the field, while Mills established the importance of the thiazole ring in cyanine (B1664457) dyes used as photographic sensitizers. nih.gov The discovery of the thiazole ring within the structure of penicillin marked a pivotal moment, highlighting its significance in naturally occurring, therapeutically vital molecules. nih.govijper.org

Since these early discoveries, the field of thiazole chemistry has grown exponentially, with a continuous increase in the number of annual publications. e-bookshelf.de Modern research leverages advanced analytical techniques and theoretical methods to understand the structure-activity relationships of thiazole derivatives in great detail. e-bookshelf.de The development of greener and more efficient synthetic approaches, such as microwave and ultrasonic irradiation, continues to drive the evolution of thiazole research. bohrium.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(2-methylphenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c1-8-5-3-4-6-10(8)11-7-13-9(2)12-11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZGMGWMVWKZEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CSC(=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methyl 4 O Tolyl Thiazole and Its Analogs

Strategic Approaches to 2-Methyl-4-(o-tolyl)thiazole Core Synthesis

The construction of the this compound core relies on the formation of the five-membered heterocyclic ring containing sulfur and nitrogen atoms. Several classical and modern synthetic methods have been developed to achieve this transformation efficiently.

Hantzsch Thiazole (B1198619) Synthesis and its Modern Adaptations

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the preparation of thiazoles. synarchive.comscholaris.cayoutube.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.comresearchgate.net For the synthesis of this compound, this would involve the reaction of a 2-halo-1-(o-tolyl)ethan-1-one with thioacetamide (B46855).

The classical Hantzsch synthesis is known for its high yields and simplicity. chemhelpasap.com The mechanism initiates with an SN2 reaction between the thioamide and the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. youtube.com

Modern adaptations of the Hantzsch synthesis have focused on improving reaction conditions, expanding substrate scope, and developing more environmentally benign procedures. mdpi.comscispace.com These modifications include the use of microwave irradiation to accelerate the reaction, often leading to higher yields in shorter reaction times. nih.gov Solvent-free conditions have also been explored, offering a greener alternative to traditional methods that often require refluxing in alcohol. scispace.com Furthermore, the use of catalysts such as silica-supported tungstosilisic acid can promote the reaction, allowing for milder conditions and catalyst reusability. mdpi.com

A plausible mechanism for the Hantzsch synthesis is outlined below:

Nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone.

Intramolecular cyclization via nucleophilic attack of the nitrogen atom on the carbonyl carbon.

Dehydration to form the final thiazole product. mdpi.com

| Reaction | Reactants | Conditions | Key Features |

| Classical Hantzsch Synthesis | α-Haloketone, Thioamide | Refluxing alcohol | High yields, simple procedure. chemhelpasap.comscispace.com |

| Microwave-Assisted Hantzsch | α-Haloketone, Thioamide | Microwave irradiation | Reduced reaction times, higher yields. nih.gov |

| Solvent-Free Hantzsch | α-Haloketone, Thioamide | Neat conditions | Environmentally friendly. scispace.com |

| Catalyzed Hantzsch Synthesis | α-Haloketone, Thioamide | Catalyst (e.g., silica (B1680970) supported tungstosilisic acid) | Milder conditions, catalyst reusability. mdpi.com |

Multi-component and One-Pot Reactions for Thiazole Ring Formation

Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful tools in modern organic synthesis, offering significant advantages in terms of efficiency, atom economy, and reduced waste generation. researchgate.netsemanticscholar.org Several MCRs have been adapted for the synthesis of the thiazole core.

One notable example is a one-pot reaction involving an aldehyde, an α-bromoketone, and thiosemicarbazide (B42300) under catalyst- and solvent-free grinding conditions to produce 2,4-disubstituted thiazoles. tandfonline.com This method is advantageous due to its simple work-up, high yields, and rapid reaction rates. tandfonline.com A proposed mechanism involves the initial reaction of thiosemicarbazide with the aldehyde, followed by a condensation-cyclization reaction with the α-bromoketone. tandfonline.com

Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, also provide pathways to thiazole derivatives. researchgate.netnih.govbeilstein-journals.org For instance, a variation of the Passerini reaction can yield thiazole derivatives, although it may require a Lewis acid like BF3OEt2. acs.org The Ugi reaction, a four-component reaction, can also be utilized to construct complex molecules containing a thiazole ring, often by employing a convertible isocyanide or by post-condensation modifications of the Ugi product. researchgate.netbeilstein-journals.org

One-pot syntheses of 2,4-disubstituted thiazoles have also been developed from β-azido disulfides and carboxylic acids or anhydrides. rsc.orgacs.org These methods often proceed through a cascade of reactions, including disulfide bond cleavage, thiocarbonylation, Staudinger reduction, and aza-Wittig reaction, to furnish the thiazole ring in good to excellent yields. acs.org

| Reaction Type | Components | Conditions | Key Features |

| Grinding One-Pot Synthesis | Aldehyde, α-Bromoketone, Thiosemicarbazide | Catalyst- and solvent-free grinding | High yield, rapid, environmentally friendly. tandfonline.com |

| Isocyanide-Based MCRs | Isocyanide, Aldehyde/Ketone, Carboxylic Acid, Amine (Ugi) | Varies | Access to complex thiazole derivatives. researchgate.netbeilstein-journals.org |

| β-Azido Disulfide One-Pot | β-Azido Disulfide, Carboxylic Acid/Anhydride | One-pot cascade | Good to excellent yields. rsc.orgacs.org |

Transition Metal-Catalyzed Coupling Reactions in Thiazole Synthesis

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the construction of the thiazole ring is no exception. acs.org Palladium and copper catalysts are frequently employed for the formation of C-C, C-N, and C-S bonds necessary for thiazole synthesis. acs.orgnih.gov

Palladium-catalyzed C-H activation has become a powerful strategy for the direct functionalization of thiazole rings. rsc.orgmdpi.com This approach allows for the introduction of various substituents at specific positions of the thiazole core, avoiding the need for pre-functionalized starting materials. For instance, Pd(II)-catalyzed oxidative Heck coupling of thiazole-4-carboxylates with alkenes can furnish alkenylated thiazoles. mdpi.com Regioselective C-H alkenylation of thiazoles can also be achieved using palladium catalysis, providing access to multifunctionalized thiazole derivatives. rsc.org

Copper-catalyzed reactions are also prominent in thiazole synthesis. acs.orgnih.gov For example, a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN) provides a mild and efficient route to thiazoles. organic-chemistry.org Additionally, copper- and palladium-catalyzed cross-coupling reactions of trans-1,2-diiodoalkenes with 1H-benzo[d]imidazole-2-thiols have been developed for the synthesis of fused benzo tandfonline.comresearchgate.netimidazo[2,1-b]thiazole derivatives. acs.orgnih.gov

Precursor Design and Reactivity for o-Tolyl Substituted Thiazoles

The successful synthesis of this compound relies heavily on the careful design and reactivity of its precursors. The key starting materials for the Hantzsch synthesis are an α-haloketone and a thioamide.

For the synthesis of this compound, the required α-haloketone is 2-bromo-1-(o-tolyl)ethan-1-one. This precursor can be synthesized from o-toluic acid or its derivatives. The reactivity of this α-haloketone is crucial; the bromine atom serves as a good leaving group, facilitating the initial SN2 reaction with the thioamide.

The thioamide precursor is thioacetamide. Thioamides can be prepared from the corresponding amides by thionation, often using reagents like Lawesson's reagent or phosphorus pentasulfide. organic-chemistry.org The nucleophilicity of the sulfur atom in the thioamide is a key factor in the rate of the initial condensation reaction.

The o-tolyl group, with its methyl substituent on the phenyl ring, can influence the reactivity of the precursors through electronic and steric effects. The methyl group is weakly electron-donating, which can slightly affect the electrophilicity of the carbonyl carbon in the α-haloketone.

Synthesis of Related Thiazole Derivatives Incorporating the o-Tolyl Moiety

The synthetic methodologies described can be extended to prepare a variety of thiazole derivatives that incorporate the o-tolyl moiety. By varying the thioamide and α-haloketone starting materials, a library of analogs can be generated.

For example, using different thioamides in the Hantzsch synthesis with 2-bromo-1-(o-tolyl)ethan-1-one would lead to 2-substituted-4-(o-tolyl)thiazoles. Conversely, reacting thioacetamide with different α-halo-o-tolylketones would result in 2-methyl-4-(substituted o-tolyl)thiazoles.

Furthermore, post-synthetic modifications of the this compound core can provide access to a wider range of derivatives. Transition metal-catalyzed C-H functionalization can be employed to introduce substituents at the C5 position of the thiazole ring. rsc.orgacs.org

Stereochemical Considerations in Thiazole Synthesis

While the synthesis of the aromatic this compound itself does not involve the creation of a stereocenter on the thiazole ring, stereochemistry can be a critical aspect in the synthesis of certain thiazole derivatives, particularly those with chiral side chains or those that are part of larger, complex molecules like natural products. thieme-connect.comnih.gov

Asymmetric synthesis of thiazole-containing compounds often involves the use of chiral precursors or chiral catalysts. For instance, the asymmetric synthesis of 1-(2-thiazolyl)ethylamines has been achieved through the diastereoselective addition of 2-lithiothiazoles to chiral O-(1-phenylbutyl) aldoximes. thieme-connect.com

In the context of Hantzsch synthesis, if the α-haloketone or the thioamide contains a stereocenter, the reaction conditions must be carefully controlled to avoid racemization. The development of enantioselective methods for thiazole synthesis is an active area of research, with N-heterocyclic carbene (NHC) catalysis showing promise for the asymmetric synthesis of related heterocyclic systems. thieme-connect.com For example, NHC-catalyzed [4+2] annulation of 5-alkenylthiazolones with α-chloroaldehydes has been used to produce bicyclic dihydropyranothiazoles with high diastereo- and enantioselectivity. thieme-connect.com

While direct asymmetric synthesis of the this compound core is not relevant, the principles of stereocontrol are vital when this moiety is incorporated into larger chiral molecules.

Structure Activity Relationship Sar Studies of 2 Methyl 4 O Tolyl Thiazole Derivatives

Elucidation of Structural Determinants for Biological Efficacy

The biological efficacy of thiazole (B1198619) derivatives is intrinsically linked to the specific arrangement and nature of substituents around the core heterocyclic ring. The thiazole nucleus, with its unique electronic properties conferred by the sulfur and nitrogen atoms, acts as a crucial pharmacophore in a multitude of biologically active compounds. globalresearchonline.netepa.gov The aromatic nature of the ring allows for π-π stacking interactions with biological targets, while the heteroatoms can participate in hydrogen bonding. researchgate.net

Key structural determinants for the biological activity of this class of compounds include:

The nature of the substituent at the 2-position: This position is often critical for modulating the electronic properties of the entire ring system and can serve as a key interaction point with receptors. scholarsresearchlibrary.com

The characteristics of the aryl group at the 4-position: The size, lipophilicity, and electronic nature of this substituent are pivotal in defining the compound's interaction with target proteins and can influence its pharmacokinetic profile. acs.org

Substitution at the 5-position: Even minor modifications at this position can lead to significant changes in potency and selectivity, often by influencing the compound's conformation or by introducing new interaction points. researchgate.netnih.gov

Impact of Substituent Modifications on Thiazole Core Activity

The 2-position of the thiazole ring is a frequent site for modification in drug design. In 2-Methyl-4-(o-tolyl)thiazole, the methyl group at this position plays a significant role. As an electron-donating group, the 2-methyl substituent can increase the electron density of the thiazole ring, potentially influencing its interaction with biological targets. globalresearchonline.net In many series of thiazole derivatives, the 2-amino group is a common feature, known to impart a wide range of biological activities. scholarsresearchlibrary.comnih.gov However, replacing the amino group with a small alkyl group like methyl can alter the molecule's properties from a hydrogen-bond donor to a lipophilic substituent. This change can affect receptor binding, solubility, and metabolic stability. For instance, in some series, the presence of a 2-methyl group compared to other substituents has been shown to be favorable for certain activities, while in others, a 2-amino group is preferred. nih.gov

The substituent at the 4-position of the thiazole ring is crucial for anchoring the molecule within the binding pocket of its target. The 4-(o-tolyl) group, a phenyl ring with a methyl group at the ortho position, imparts specific steric and electronic properties. The presence of an aryl group at this position is a common feature in many biologically active thiazoles. rsc.org The nature and position of substituents on this aryl ring can fine-tune the biological activity.

Studies on various 4-arylthiazole derivatives have demonstrated that:

The presence of electron-donating or electron-withdrawing groups on the phenyl ring can modulate activity. For example, in a series of anticancer agents, an ethoxy group at the para position of the phenyl ring conferred the strongest activity. nih.gov

The position of the substituent (ortho, meta, or para) is critical. The ortho-methyl group in the o-tolyl substituent introduces a specific steric hindrance that can force a particular conformation of the molecule, potentially leading to enhanced selectivity for a specific biological target. This contrasts with para-substituted analogs which may adopt different binding poses. nih.gov

The influence of the 4-aryl substituent is highlighted in the following table, which summarizes findings from various studies on 4-arylthiazole derivatives.

| Substituent at 4-Position | Observed Effect on Biological Activity |

| Phenyl | Baseline activity, often used as a reference point. |

| 4-Ethoxyphenyl | Strongest antiproliferative activity in a specific series of anticancer agents. nih.gov |

| 2-(3,4-dimethoxyphenyl)ethanamine | Beneficial for antibacterial activity in a series of heteroaryl thiazoles. nih.gov |

| 2-Bromo-3,4,5-trimethoxyphenyl | Remarkable decrease in antiproliferative activity compared to less bulky substituents. nih.gov |

The 5-position of the thiazole ring in the parent compound is unsubstituted. However, introducing substituents at this position is a key strategy for optimizing biological activity. The C5 position is often preferred for electrophilic substitution. pharmaguideline.com SAR studies have shown that even small modifications at this position can lead to significant changes in potency. For example, in a series of retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitors, increasing the size of the substituent at position 5 improved potency in the order of H < Me < Et < i-Pr. researchgate.net This suggests that for certain targets, a larger, sterically demanding group at C5 is beneficial, likely by occupying a specific hydrophobic pocket in the receptor. In other cases, introducing polar or hydrogen-bonding groups at this position can enhance interaction with the target protein. nih.gov

| Substituent at Position 5 | Effect on RORγt Potency |

| H | Lowest Potency |

| Methyl | Increased Potency |

| Ethyl | Further Increased Potency |

| Isopropyl | Highest Potency among alkyls |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiazole Derivatives

QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thiazole derivatives, 2D and 3D-QSAR models have been developed to predict their antimicrobial and anticancer activities, among others. ijpsdronline.comindexcopernicus.com These models help in understanding the key physicochemical properties that govern the pharmacological effects.

Key findings from QSAR studies on thiazole derivatives indicate the importance of:

Electrostatic parameters: 3D-QSAR models have shown that electrostatic fields surrounding the ligands are dominant in determining binding affinities. This suggests that the distribution of charge across the molecule is critical for its interaction with the target. indexcopernicus.com

Steric and Hydrophobic Parameters: The size and shape of the molecule, as well as its lipophilicity, are often correlated with activity. For instance, in a study on H1-antihistamine thiazole derivatives, hydrophobic and steric parameters were found to be important. nih.gov

Topological descriptors: 2D-QSAR studies have identified specific descriptors related to the molecular topology that contribute significantly to the biological activity. ijpsdronline.com

These models provide a rational basis for designing new, more potent thiazole derivatives by optimizing the identified physicochemical properties.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of a protein. For this compound, the relative orientation of the o-tolyl ring with respect to the thiazole ring is a key conformational feature. The ortho-methyl group can create steric hindrance, restricting the rotation around the single bond connecting the two rings. This can lock the molecule into a preferred conformation, which may be more or less favorable for binding to a specific biological target. nih.gov

Molecular docking and conformational analysis studies on thiazole derivatives have shown that:

The planarity of certain regions of the molecule can be important for activity, facilitating stacking interactions. mdpi.com

The spatial arrangement of key functional groups must align with the corresponding interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic pockets) in the receptor's active site.

Intramolecular interactions, such as hydrogen bonding, can stabilize specific conformations that are more biologically active. mdpi.com

Understanding the conformational preferences of these derivatives is therefore essential for rational drug design and for interpreting SAR data.

Mechanistic Investigations of 2 Methyl 4 O Tolyl Thiazole and Its Bioactive Derivatives

Molecular Targets and Cellular Pathways Modulated by Thiazole (B1198619) Derivatives

The thiazole scaffold is a versatile framework found in numerous bioactive compounds, and its derivatives have garnered significant interest from medicinal researchers. nih.gov These compounds have demonstrated a wide array of biological properties, including anticancer, anti-inflammatory, and antibacterial activities. rsc.orgmdpi.com The specific structural features of thiazole derivatives give them a high potential to interact with a variety of biological macromolecules, leading to the modulation of critical cellular processes. nih.govrsc.org Investigations into their mechanisms of action have revealed that they can engage with multiple molecular targets, including enzymes and cellular receptors, thereby influencing key signaling pathways involved in disease pathogenesis.

Thiazole derivatives have been extensively studied as inhibitors of various enzyme families, which is central to their therapeutic potential.

Kinases Protein kinases are crucial regulators of cellular processes, and their abnormal function is often implicated in diseases like cancer. nih.govrsc.org Thiazole derivatives have shown notable success as kinase inhibitors. nih.govrsc.org They have been developed to target both serine/threonine and tyrosine kinases. nih.govrsc.org A significant focus has been on the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently deregulated in human cancers. nih.govrsc.org Aberrant activation of this pathway disrupts normal cell growth and survival, leading to angiogenesis and metastasis. rsc.org Several studies have reported thiazole derivatives that act as potent inhibitors of this pathway, with some functioning as dual PI3K/mTOR inhibitors. nih.govnih.gov For instance, certain novel thiazole compounds exhibited potent inhibitory activity against PI3Kα and mTOR, with IC₅₀ values in the nanomolar to low micromolar range. nih.govnih.gov In addition to the PI3K/Akt/mTOR pathway, thiazole-based molecules have been developed as inhibitors of other kinases, such as cyclin-dependent kinases (CDKs) and Aurora kinases, which are also important in cancer therapy. nih.govresearchgate.net

Matrix Metalloproteinases (MMPs) MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, a process critical in tumor invasion and metastasis. nih.govmdpi.com This has made MMP inhibitors a target for anticancer drug development. nih.gov Thiazole and related thiadiazole derivatives have been identified as effective MMP inhibitors. nih.govnih.gov For example, one study found that a specific ethyl-thiazole carboxylate derivative showed inhibitory activity against multiple MMPs, including MMP-1, MMP-8, and MMP-9. nih.gov Crystallographic studies of thiadiazole inhibitors bound to stromelysin (MMP-3) revealed that the inhibitors coordinate to the catalytic zinc ion and form specific hydrogen bonds with conserved enzyme residues. nih.gov

DNA gyrase-ATPase Bacterial DNA gyrase is a type II topoisomerase that is an essential enzyme for bacterial replication, making it a validated target for antibacterial agents. rsc.orgu-szeged.humdpi.com The enzyme's GyrB subunit contains an ATPase active site, which is the target for several classes of inhibitors. u-szeged.humdpi.com Thiazole and benzothiazole (B30560) derivatives have been developed as ATP-competitive inhibitors of DNA gyrase and the related topoisomerase IV. rsc.orgu-szeged.hu A novel series of thiazole inhibitors was identified as potent against the Mycobacterium tuberculosis DNA gyrase B subunit, with one analog exhibiting an IC₅₀ of 0.15 μM. nih.gov

Cyclooxygenases (COXs) and Lipoxygenases (LOXs) Cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) are key enzymes in the inflammatory pathway, responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. aub.edu.lbnih.gov Thiazole derivatives have been evaluated as anti-inflammatory agents through their inhibition of these enzymes. aub.edu.lbbenthamscience.com Some compounds have been identified as dual inhibitors of COX-2 and 5-LOX. epa.gov For example, one thiazole derivative showed potent COX-2 inhibition with an IC₅₀ of 0.07 µM and a high selectivity index over COX-1. epa.gov Another study reported a thiazole derivative that was a specific inhibitor of COX-1 with an IC₅₀ of 5.56 x 10⁻⁸ µM, while a structurally similar compound was a potent inhibitor of COX-2-dependent prostaglandin (B15479496) production (IC₅₀ 9.01 µM). aub.edu.lbnih.gov Regarding lipoxygenase, N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were shown to be direct inhibitors of 5-LOX. nih.gov The nature of the substituent at the C4-position of the thiazole ring has been found to be essential for the degree of lipoxygenase inhibition. nih.gov

Acetylcholinesterase (AChE) Inhibition of acetylcholinesterase, the enzyme that deactivates the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. nih.gov Various thiazole derivatives have been synthesized and evaluated as AChE inhibitors. nih.govscilit.comacs.org Some newly synthesized thiazole-based compounds displayed potent AChE inhibitory activities with IC₅₀ values as low as 103.24 nM. acs.orgnih.gov Another study identified a thiazole derivative with an IC₅₀ value of 0.8023 μM for AChE. nih.gov

| Compound Class | Target Enzyme | Reported IC₅₀ Values | Reference |

|---|---|---|---|

| Thiazole Derivatives | PI3Kα | 0.086 ± 0.005 µM | nih.gov |

| Thiazole Derivatives | mTOR | 0.221 ± 0.014 µM | nih.gov |

| Thiazole Derivatives | Acetylcholinesterase (AChE) | 0.8023 µM - 103.24 nM | nih.govnih.gov |

| Thiazole Derivative (Compound 1) | COX-1 | 5.56 x 10⁻⁸ ± 2.26 x 10⁻⁸ µM | aub.edu.lb |

| Thiazole Derivative (Compound 1) | COX-2 | 9.01 ± 0.01 µM | aub.edu.lb |

| Thiazole Derivative (7h) | COX-2 | 0.07 ± 0.02 µM | epa.gov |

| Thiazole Derivative (7h) | 5-LOX | 0.29 ± 0.09 µM | epa.gov |

| Thiazole Derivative (27) | MTB DNA gyraseB | 0.15 µM | nih.gov |

The biological activity of thiazole derivatives is defined by their specific interactions with protein targets. Molecular docking and crystallography studies have provided insight into these binding mechanisms.

For acetylcholinesterase inhibitors , molecular modeling has shown that thiazole-substituted benzoylpiperazine derivatives interact with key amino acids such as Trp286, Arg296, and Tyr341 in the enzyme's active site, displaying a binding orientation similar to the known drug donepezil. nih.govnih.gov

In the case of matrix metalloproteinase inhibitors , X-ray crystallography has revealed that 1,3,4-thiadiazole-2-thione inhibitors bind to the catalytic zinc atom of stromelysin (MMP-3) via an exocyclic sulfur atom. nih.gov Nitrogen atoms in the thiadiazole ring form crucial hydrogen bond interactions with conserved elements of the enzyme's structure. nih.gov Furthermore, strong hydrophobic interactions, particularly with tyrosine-155, appear to be responsible for the high selectivity of these inhibitors. nih.gov

A series of indole-thiazole derivatives have been identified as agonists for the G protein-coupled estrogen receptor (GPER) , a promising target for certain breast cancers. nih.gov These compounds were found to be selective for GPER over the classical estrogen receptors α and β. nih.gov Docking studies suggest that these thiazole derivatives bind within the same pocket in GPER as the known agonist G-1, highlighting key residues that may be important for receptor activation. nih.gov

By interacting with key enzymes and receptors, thiazole derivatives can modulate entire cellular signaling cascades that are critical for cell fate.

NFkB/mTOR/PI3K/AkT Pathway The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival, and its over-activation is a hallmark of many cancers. nih.govrsc.orgnih.gov Thiazole derivatives have been specifically designed to inhibit this pathway. rsc.orgnih.govresearchgate.net They function by inhibiting key kinases like PI3K and mTOR, which blocks downstream signaling and can lead to the suppression of tumor growth. rsc.orggoogle.com For example, certain thiazole compounds were shown to effectively block the PI3K/AKT/mTOR signaling pathway in cancer cells, inducing cell cycle arrest and apoptosis. rsc.orgnih.gov The nuclear factor-kappaB (NF-κB) pathway is another crucial signaling route involved in inflammation and cancer, controlling the expression of hundreds of genes related to cell survival, proliferation, and invasion. nih.govmdpi.com Thiazolidinone derivatives, a related class of compounds, have been shown to modulate the NF-κB signaling pathway, reducing its expression and activation in various in vitro models. researchgate.netumsha.ac.ir

Estrogen-mediated activity Thiazole derivatives can modulate estrogen-mediated signaling through several mechanisms. One approach is the inhibition of aromatase, the key enzyme responsible for the final step of estrogen biosynthesis. nih.gov By blocking aromatase, these inhibitors can reduce estrogen levels, which is a therapeutic strategy for hormone-dependent breast cancer. nih.govmdpi.com A second mechanism involves direct interaction with estrogen receptors. As mentioned, certain indole-thiazole derivatives act as agonists for the G protein-coupled estrogen receptor (GPER), activating its signaling cascade, which can inhibit the proliferation of breast cancer cells that lack traditional estrogen receptors. nih.gov Aminothiazole is also known generally as an estrogen receptor ligand. researchgate.net

Specific Mechanistic Hypotheses for 2-Methyl-4-(o-tolyl)thiazole Analogs

While extensive research exists on the broader class of thiazole derivatives, specific mechanistic studies focused solely on this compound are not widely available in the reviewed literature. However, based on the established structure-activity relationships (SAR) for 2,4-disubstituted thiazoles, specific mechanistic hypotheses for its analogs can be formulated.

The core structure features a methyl group at the 2-position and an ortho-tolyl group at the 4-position. These substituents are expected to significantly influence the compound's interaction with biological targets.

Hypothesis 1: Enhanced Hydrophobic Interactions. The o-tolyl group at the C4-position is a bulky and lipophilic substituent. Research on other thiazole derivatives has shown that the nature of the C4-substituent is critical for activity, particularly for enzymes like lipoxygenase and cyclooxygenase. nih.govnih.gov It is hypothesized that the o-tolyl moiety of this compound analogs could facilitate strong hydrophobic interactions within the active sites of target enzymes, such as the hydrophobic channels of COX enzymes or specific pockets in kinases and MMPs. nih.gov This interaction could enhance binding affinity and potentially confer selectivity for certain enzyme isoforms.

Hypothesis 2: Steric Influence on Binding Orientation. The ortho-methyl group on the C4-phenyl ring introduces steric hindrance that could lock the molecule into a specific conformation. This preferred orientation may be crucial for fitting into a target's binding pocket, potentially increasing potency or selectivity compared to unsubstituted or para-substituted phenylthiazoles. This conformational restriction could be key for interactions with highly structured active sites like those in DNA gyrase or acetylcholinesterase. nih.govacs.org

Hypothesis 3: Modulation of Kinase Selectivity. The 2-methyl group is a common feature in many bioactive thiazoles. In the context of kinase inhibition, small alkyl groups at this position can influence the binding mode within the ATP-binding pocket. It is hypothesized that the 2-methyl group, in combination with the 4-o-tolyl group, could orient the molecule to form specific hydrogen bonds or van der Waals contacts that favor inhibition of a particular subset of kinases, such as those in the PI3K/Akt pathway.

These hypotheses require validation through direct experimental studies, including enzyme kinetics, crystallography, and computational modeling of this compound analogs with their respective biological targets.

In Vitro Biochemical and Cell-Based Assays for Mechanism Elucidation

A variety of in vitro biochemical and cell-based assays are employed to investigate the mechanisms of action of thiazole derivatives. These methods are essential for identifying molecular targets, confirming biological activity, and elucidating effects on cellular pathways.

Biochemical Enzyme Inhibition Assays: These assays directly measure the effect of a compound on the activity of a purified or isolated enzyme. Examples include spectrophotometric methods like the Ellman method for assessing acetylcholinesterase and butyrylcholinesterase inhibition. nih.govtandfonline.com For kinases like PI3K and mTOR, in vitro kinase assays are used to quantify the inhibition of phosphorylation. nih.gov Similarly, specific in vitro inhibition assay kits are used to determine a compound's potency and selectivity against COX-1 and COX-2 enzymes. epa.govacs.org

Cell Proliferation and Cytotoxicity Assays: To assess the antiproliferative effects of thiazole derivatives, various cell-based assays are conducted on panels of human cancer cell lines (e.g., MCF-7, A549, HCT116) and normal cell lines. nih.gov The most common methods include the MTT assay and the MTS assay, which measure cell viability by assessing mitochondrial metabolic activity. nih.govnih.gov

Cell Cycle Analysis: Flow cytometry is a standard technique used to determine how a compound affects the cell cycle. Following treatment with a thiazole derivative, cells are stained with a DNA-binding dye, and their distribution across the different phases of the cell cycle (G0/G1, S, G2/M) is analyzed to identify any cell cycle arrest. nih.gov

Apoptosis Assays: To confirm if a compound induces programmed cell death, several assays are used. Flow cytometry can also be used to detect apoptotic cells by staining with Annexin V and propidium (B1200493) iodide. The activity of key apoptotic proteins, such as caspase-3, can also be measured to confirm the engagement of the apoptotic pathway. nih.gov

Western Blot Analysis: This technique is crucial for investigating the modulation of cellular signaling pathways. Western blotting allows researchers to measure changes in the expression levels and phosphorylation status of specific proteins within a cascade, such as Akt, mTOR, and other downstream effectors in the PI3K/Akt pathway, providing direct evidence of pathway inhibition. rsc.org

Receptor Activation Assays: For compounds targeting receptors, specific functional assays are used. For instance, to confirm the agonist activity of thiazole derivatives on the G protein-coupled estrogen receptor (GPER), assays measuring the production of the second messenger cyclic AMP (cAMP) are performed. nih.gov

Preclinical Pharmacological Investigations of 2 Methyl 4 O Tolyl Thiazole Derivatives

Anticancer Potential and Molecular Pathways of Inhibition

Thiazole (B1198619) derivatives have emerged as a promising class of compounds in oncology research, exhibiting potent anti-cancer effects through various molecular mechanisms. researchgate.netekb.eg Preclinical studies have demonstrated their ability to induce programmed cell death, halt cell cycle progression, and inhibit the molecular machinery responsible for tumor expansion and metastasis. mdpi.comnih.gov

A primary mechanism through which thiazole derivatives exert their anticancer effects is the induction of apoptosis and the disruption of the normal cell cycle in malignant cells. researchgate.netmdpi.comresearchgate.net Research indicates that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. For instance, studies on specific thiazole analogues have shown they can disrupt the mitochondrial membrane potential (MMP), a key event in the intrinsic apoptotic pathway. researchgate.neteurekaselect.com One study found that a 3-nitrophenylthiazolyl derivative reduced the MMP level by nearly 3.7-fold in MDA-MB-231 breast cancer cells, indicating a strong pro-apoptotic effect. mdpi.com This disruption often leads to the activation of critical executioner enzymes like Caspase-3/7, ultimately leading to programmed cell death. researchgate.net

Furthermore, these derivatives have been shown to arrest the cell cycle at various phases, thereby preventing cancer cell proliferation. humanjournals.comnih.gov A novel 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one derivative, compound 4c, was found to induce cell cycle arrest at the G1/S phase in MCF-7 breast cancer cells. mdpi.com This compound significantly increased the accumulation of cells in the pre-G1 phase (an indicator of apoptosis) to 37.36%, compared to just 2.02% in untreated cells. mdpi.com Similarly, another thiazole derivative caused cell cycle arrest at both the G1 and G2/M phases in MDA-MB-231 cells, which is a strong indicator of cytotoxic activity linked to VEGFR-2 inhibition. mdpi.com The ability of these compounds to halt cell division and induce apoptosis makes them valuable candidates for further anticancer drug development. nih.gov

Table 1: Cytotoxic Activity of Selected Thiazole Derivatives Against Cancer Cell Lines

Compound Cancer Cell Line IC50 Value Reference Compound 4c (a 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one derivative) MCF-7 (Breast Cancer) 2.57 ± 0.16 µM [ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG1aS4A73HpQk-7cjHMXcsnE4nRwzTx6CbJk5chCgDvEMV-NYsM6QhRWtt21nzQuCvaa9XFcDSXHRIQBA0qDtU5YVEC6LCa9GF61C_fvuu9uu2AV_UpLkjDPz_dYkQq0npgnffw)] Compound 4c (a 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one derivative) HepG2 (Liver Cancer) 7.26 ± 0.44 µM [ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG1aS4A73HpQk-7cjHMXcsnE4nRwzTx6CbJk5chCgDvEMV-NYsM6QhRWtt21nzQuCvaa9XFcDSXHRIQBA0qDtU5YVEC6LCa9GF61C_fvuu9uu2AV_UpLkjDPz_dYkQq0npgnffw)] Compound 8 (a 2,4-disubstituted-1,3-thiazole analog) MCF-7 (Breast Cancer) 3.36 ± 0.06 µg/ml [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFAiHfvy8rAk2IMNo6xCJgJyT0s1MPphebEzvWewXaSgU0ujlWUQYSlxMxm6Jd30Ty9t39sLxinsHuHpTQPEjW6TSKo-WMJln9kxKVxUXv4AkTOI30DIFfVW_ekAsqI-Wn8XpQemsFR14pnInbm)] Compound 4d (a 3-nitrophenylthiazolyl derivative) MDA-MB-231 (Breast Cancer) 1.21 µM [ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGmr-ycifnSjhb1iLUEr-yUOkHv53a_IBRFkKl51Tp0vuYQFYcOlYuhod4OJ4y9N-s1fB65XwwL5RGRl8fRlIoUQD6rjERUsmeo4eVH1nuH3jf6GBBx5CMf2nUumnxsbhwGDvA%3D)] Compound 2 (a thiazolyl hydrazone derivative) C6 (Rat Glioma) 13.00 ± 1.00 µg/mL [ eurekaselect.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHw9QRx4TPrRmXpB3NWdS11hw1gmIee6kOj6lZRNqMFYzAosuKLas8V83MDgKdJolYW_9s-d7yIl0ylJjgq5SUF_zgc_TXquQqVPuyV6uAo-GDKSdsKAtnskeFbFxFePb-ovlxlZzzrVg%3D%3D)]

In addition to inducing apoptosis, derivatives of 2-Methyl-4-(o-tolyl)thiazole are investigated for their ability to inhibit key processes in tumor growth and metastasis. nih.gov A critical aspect of tumor progression is angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Thiazole derivatives have been shown to inhibit this process by targeting key signaling molecules. nih.gov For example, compound 4c was found to be a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary mediator of angiogenesis, with an IC50 value of 0.15 µM. mdpi.comresearchgate.net

Metastasis, the spread of cancer cells to distant organs, is a major cause of mortality. Preclinical research has identified thiazole derivatives that can effectively block cancer cell migration and invasion. nih.govnih.gov These compounds have been shown to interfere with the function of fascin, an actin-bundling protein that is closely associated with tumor progression and metastasis. nih.gov The most potent analogue from one study, compound 5p, inhibited 50% of cancer cell migration at a very low concentration of 24 nM. nih.gov These findings highlight the potential of this class of compounds to not only shrink primary tumors but also prevent their spread.

Antimicrobial Activities Against Pathogenic Microorganisms

The thiazole scaffold is a core component of many antimicrobial agents and its derivatives continue to be a fertile ground for the discovery of new drugs to combat pathogenic microorganisms. nih.govnih.gov Research has demonstrated their efficacy against a wide range of bacteria and fungi, including strains that have developed resistance to existing antibiotics. nbinno.comnih.gov

Thiazole derivatives have demonstrated a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comdergipark.org.tr Of particular importance is their potent activity against multi-drug resistant pathogens, which pose a significant global health threat. nih.govresearchgate.net Numerous studies have highlighted the effectiveness of phenylthiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant S. aureus (VRSA), and other highly resistant clinical strains. nih.gov

In one study, a series of 10 substituted thiazole compounds inhibited the growth of 18 different strains of MRSA and VRSA at concentrations ranging from 0.4–5.5 μg/mL. nih.gov The antibacterial spectrum of some of these analogues was superior to that of several known antibiotics, effectively eliminating strains resistant to linezolid, vancomycin, and other last-resort drugs. nih.gov Furthermore, some derivatives have been shown to be rapidly bactericidal, eliminating MRSA growth within two hours, a significant advantage over existing treatments. plos.org This potent activity against resistant bacteria underscores the therapeutic potential of thiazole derivatives in addressing the challenge of antibiotic resistance. nih.govplos.org

Table 2: Antibacterial Activity of Selected Thiazole Derivatives

Compound Class Bacterial Strain MIC Range (µg/mL) Reference 10 Substituted Phenylthiazoles MRSA (18 strains) 0.4 - 5.5 [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEPYesCQeWqD1oluhYL2vBMLT7FOJJ9AwvbyjR7JwKXZJExX3ZQkm4EkeI4AvN0ks6eNRUQ-Drp1I_D5igooT7Sh9JroOhfItSRULWGuV-UtJVWsqR_fW5gh4DKcGDikfxHtXEjctvHSh7hHmo%3D)] 10 Substituted Phenylthiazoles VRSA (18 strains) 0.4 - 5.5 [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEPYesCQeWqD1oluhYL2vBMLT7FOJJ9AwvbyjR7JwKXZJExX3ZQkm4EkeI4AvN0ks6eNRUQ-Drp1I_D5igooT7Sh9JroOhfItSRULWGuV-UtJVWsqR_fW5gh4DKcGDikfxHtXEjctvHSh7hHmo%3D)] Thiazole-based Chalcones S. aureus 5 - 10 [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEu-vEvzBE48FzmukuIZapx80B95_C7wov07yxvseruuelCUG9kBUwssisvRMeV0Tymhns0QkZc7LRyn-Pb1lIBaEw6c0WE32nFfoTWFjIyGsSGtvUpIyrKZJcjCEmVB9DseXCJWw8qU21iNtzl)] Thiazole-based Chalcones E. coli 5 - 10 [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEu-vEvzBE48FzmukuIZapx80B95_C7wov07yxvseruuelCUG9kBUwssisvRMeV0Tymhns0QkZc7LRyn-Pb1lIBaEw6c0WE32nFfoTWFjIyGsSGtvUpIyrKZJcjCEmVB9DseXCJWw8qU21iNtzl)]

Derivatives of the thiazole nucleus have also shown significant promise as antifungal agents. nih.govnih.gov They have been evaluated against a variety of clinically relevant pathogenic fungi, demonstrating potent activity. nih.gov In particular, studies have focused on their efficacy against Candida species, which are a common cause of opportunistic infections, especially in immunocompromised patients. nih.gov

A series of nine newly synthesized thiazole derivatives containing a cyclopropane system showed very strong activity against 30 clinical isolates of Candida albicans. nih.gov The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.008 to 7.81 µg/mL, with activity comparable or even superior to the standard antifungal drug nystatin. nih.gov The Minimum Fungicidal Concentration (MFC) values, which indicate the concentration needed to kill the fungi, were 2- to 4-fold higher than the MIC values. nih.gov The mechanism of action for some of these derivatives is thought to be related to the disruption of the fungal cell wall or cell membrane structure. nih.gov

**Table 3: Antifungal Activity of Thiazole Derivatives Against *Candida albicans***

Compound Class Organism MIC Range (µg/mL) MFC Range (µg/mL) Reference (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives Candida albicans (30 clinical isolates) 0.008 - 7.81 0.015 - 31.25 [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGW0SZ3SweHF3y2CvwhwWTXpphkkxOcQwoOfAktzztLO1SM5a4mniXbPqbBWeG14IkMlDptKt6YS9zutFRCgtmUxMywdFa9lU3JHPmvTw2m6bopbF5D6R13hmRGaJexWUwDvRG7fJ-LhkNtFyE%3D)]

Thiazole derivatives are being actively investigated for their ability to overcome established mechanisms of antimicrobial resistance. nih.govnbinno.com One of the key strategies bacteria use to resist antibiotics is preventing the drug from reaching its target. Thiazole compounds offer novel mechanisms of action that can bypass these defenses. nbinno.com

A significant mechanism of action for some antibacterial thiazoles is the inhibition of essential bacterial enzymes that are not targeted by many current drugs. acs.org For example, certain derivatives have been designed to inhibit DNA gyrase and topoisomerase IV, two enzymes that are critical for bacterial DNA synthesis and replication. ekb.egacs.org By simultaneously inhibiting both of these intracellular targets, the probability of bacteria developing resistance is significantly reduced. acs.org Additionally, some thiazole compounds have demonstrated the ability to re-sensitize resistant bacteria to older antibiotics. For instance, sub-inhibitory concentrations of certain thiazoles were able to make methicillin-resistant S. pseudintermedius (MRSP) susceptible to oxacillin, potentially extending the utility of β-lactam antibiotics. plos.org

Anti-inflammatory and Immunomodulatory Effects

Inhibition of Inflammatory Mediators and Enzymes

Thiazole derivatives have been extensively investigated for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). The synthesis of dual COX/LOX inhibitors is a significant area of research, aiming to develop anti-inflammatory drugs with improved gastric safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Derivatives of the broader thiazole class have demonstrated significant inhibitory activity against COX-2 and 5-LOX. For instance, a series of thiourea, thiazole, and thiazolidene derivatives were synthesized, leading to the identification of a potent dual inhibitor with IC50 values of 0.09 µM for COX-2 and 0.38 µM for 5-LOX nih.gov. This particular compound also led to a significant reduction in carrageenan-induced edema in animal models and decreased the expression of COX-2 and 5-LOX genes, along with reduced levels of prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 (LTB4) nih.gov.

Furthermore, studies on N-aryl-4-aryl-1,3-thiazole-2-amine derivatives identified potent 5-LOX inhibitors, with some compounds showing IC50 values as low as 25 nM daneshyari.com. The structure-activity relationship (SAR) studies of these compounds have revealed that the nature and position of substituents on the aryl rings attached to the thiazole core play a crucial role in their inhibitory potency and selectivity. For example, the presence of lipophilic groups at the para position of the phenyl moiety at position 4 of the thiazole ring has been shown to increase COX-2 inhibitory activity nih.gov.

In the context of immunomodulatory effects, certain synthetic thiazole derivatives have been shown to act as potent immunopotentiators. One such derivative, tiprotimod, demonstrated a dose-dependent stimulation of macrophage activity and enhanced both humoral and cell-mediated immune responses in experimental animal models thieme-connect.com. This suggests that beyond direct enzyme inhibition, thiazole derivatives can modulate the cellular components of the immune system.

Table 1: Inhibitory Activity of Selected Thiazole Derivatives against Inflammatory Enzymes

| Compound Type | Target Enzyme(s) | IC50 Value | Reference |

|---|---|---|---|

| Thiazole-based dual inhibitor | COX-2 | 0.09 µM | nih.gov |

| 5-LOX | 0.38 µM | nih.gov | |

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-LOX | 127 nM | daneshyari.com |

| N-aryl-4-aryl-1,3-thiazole-2-amine derivative 3b | 5-LOX | 35 nM | daneshyari.com |

| N-aryl-4-aryl-1,3-thiazole-2-amine derivative 3c | 5-LOX | 25 nM | daneshyari.com |

Antioxidant Capacity and Reactive Oxygen Species Modulation

The antioxidant potential of thiazole derivatives is a significant aspect of their pharmacological profile. These compounds can exert antioxidant effects through various mechanisms, including the scavenging of free radicals and the modulation of reactive oxygen species (ROS) production.

A study on an aminothiazole derivative, a dendrodoine analogue, demonstrated its concentration-dependent antioxidant ability in several biochemical assays nih.gov. This compound showed an ability to inhibit ABTS radical formation, reduce ferric complexes, and scavenge hydroxyl and nitric oxide radicals. It also provided protection against lipid peroxidation and protein oxidation induced by free radical generators nih.gov. Mechanistic studies revealed that this derivative scavenges peroxyl radicals at a very high rate nih.gov.

The presence of phenolic fragments within the structure of thiazole derivatives can significantly contribute to their antioxidant activity. The hydrazone moiety, in conjunction with phenolic groups, has been identified as a key structural feature for potent antioxidant and antiradical effects nih.gov. The ability of these compounds to neutralize ROS is often attributed to the hydrogen-donating capacity of the phenolic hydroxyl groups and the stability of the resulting phenoxyl radical, which can be influenced by the electronic properties of the thiazole ring and its substituents nih.gov.

Furthermore, some thiazole derivatives have been shown to either induce or decrease ROS production, indicating a complex interaction with cellular redox signaling pathways researchgate.net. For instance, certain 4-thiazolidinone derivatives have been reported to decrease ROS levels and reduce oxidative stress induced by hydrogen peroxide researchgate.net.

Table 2: Antioxidant Activities of a Selected Aminothiazole Derivative

| Activity | Measurement | Result | Reference |

|---|---|---|---|

| ABTS Radical Scavenging | Inhibition of ABTS radical formation | 3.07 µM of the compound showed activity equivalent to 0.17 µM of Trolox | nih.gov |

| Ferric Reducing Ability | FRAP assay | 3.07 µM of the compound showed activity equivalent to 110 µM of Trolox | nih.gov |

| Hydroxyl Radical Scavenging | Deoxyribose degradation assay | 84% protection at 3.07 µM | nih.gov |

| Nitric Oxide Radical Scavenging | --- | 20% scavenging at 3.07 µM | nih.gov |

| Peroxyl Radical Scavenging | Pulse radiolysis | Bimolecular rate constant of 3 x 10⁸ M⁻¹s⁻¹ | nih.gov |

Exploration in Other Therapeutic Areas

Antimalarial Investigations

The thiazole scaffold has emerged as a promising framework for the development of novel antimalarial agents, particularly in the face of rising drug resistance to existing therapies. Research has focused on the design and synthesis of thiazole derivatives and the evaluation of their in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

A series of thiazole analogs were prepared and studied for their activity against the chloroquine-sensitive P. falciparum 3D7 strain daneshyari.comnih.gov. Structure-activity relationship (SAR) studies revealed that modifications to the N-aryl amide group linked to the thiazole ring were most significant for antimalarial potency daneshyari.comnih.gov. These studies indicated a preference for non-bulky, electron-withdrawing groups at the ortho position of the phenyl ring, while smaller atoms like hydrogen or fluorine were favored at the para position daneshyari.comnih.gov. Some of these derivatives exhibited high potency with low cytotoxicity in human cell lines daneshyari.comnih.gov.

Further investigations have highlighted that the presence of an electron-withdrawing group at the fourth position of a phenyl ring attached to the thiazole nucleus is beneficial for antimalarial activity pnrjournal.com. The thiazole ring is a component of many biologically active compounds and its versatility continues to be explored for the development of new antimalarial drug candidates daneshyari.comnih.govnih.gov.

Table 3: Antimalarial Activity of a Selected Thiazole Derivative

| Compound | Strain | Activity | Reference |

|---|---|---|---|

| Thiazole 1 | P. falciparum 3D7 (chloroquine-sensitive) | XC50 = 190 nM | daneshyari.com |

| Thiazole 1 | P. falciparum Dd2 (resistant) | 99% inhibition at 2 µM | daneshyari.com |

Antitubercular Activity Assessment

Tuberculosis remains a significant global health issue, and the emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents. Thiazole-based compounds have been identified as a promising class of molecules with potent anti-tubercular activity thieme-connect.combohrium.com.

A study on thiadiazole-linked thiazole derivatives reported their evaluation as potential anti-tuberculosis agents nih.gov. Several compounds from this series exhibited significant minimum inhibitory concentration (MIC) values against M. tuberculosis (H37Ra strain), with one compound showing an MIC of 7.1285 µg/ml nih.govkthmcollege.ac.in. SAR studies suggested that the nature of substituents on the thiazole and thiadiazole rings influences the activity, with compounds having strong electron-withdrawing groups showing enhanced anti-tubercular potential kthmcollege.ac.in.

Other research on furan–thiazole hydrazone derivatives also demonstrated good antitubercular activity, with some compounds having MIC values of 3.12 μg/mL against the M. tuberculosis H37Rv strain, which is comparable to the standard drug pyrazinamide nih.gov. The mechanism of action for some thiazole derivatives is thought to involve the targeting of key bacterial enzymes, disruption of cell wall synthesis, or interference with essential metabolic pathways thieme-connect.combohrium.com.

Table 4: In Vitro Antitubercular Activity of Selected Thiazole Derivatives

| Compound Series | Strain | MIC Value | Reference |

|---|---|---|---|

| Thiadiazole-linked thiazole (Compound 5l) | M. tuberculosis (H37Ra) | 7.1285 µg/ml | nih.govkthmcollege.ac.in |

| Thiadiazole-linked thiazole (Compounds 5g & 5i) | M. tuberculosis (H37Ra) | 15.625 µg/mL | kthmcollege.ac.in |

| Furan–thiazole hydrazone (Compounds 4a, 4b, 4c) | M. tuberculosis H37Rv | 3.12 μg/mL | nih.gov |

| Thiazole based amides (Compounds 5, 8, 11) | M. tuberculosis H37Rv | 12.5 µg/mL | niscpr.res.in |

Neurodegenerative Disease Research, including Acetylcholinesterase Inhibition

Thiazole and its derivatives are being actively investigated for their potential in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. A primary therapeutic strategy for Alzheimer's disease is the inhibition of cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase the levels of the neurotransmitter acetylcholine in the brain.

Numerous studies have demonstrated the potent AChE inhibitory activity of various thiazole derivatives. For example, a series of thiazolylhydrazone derivatives were designed and synthesized, with some compounds exhibiting significant AChE inhibitory activity with IC50 values in the nanomolar range mdpi.com. One of the most active compounds in this series had an IC50 value of 0.028 µM, which is comparable to the standard drug donepezil mdpi.com.

Similarly, other research on novel thiazole compounds has identified potent AChE inhibitors, with IC50 values as low as 0.054 µM nih.gov. Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the active site of the AChE enzyme, providing a rationale for their activity and guiding further drug design mdpi.comnih.gov. The therapeutic potential of thiazole-based compounds in Alzheimer's disease extends beyond cholinesterase inhibition, with some derivatives also showing effects on beta-secretase-1 and glycogen synthase kinase-3β, other key targets in the pathology of the disease nih.gov.

Table 5: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Thiazole Derivatives

| Compound Series | AChE IC50 Value | Reference |

|---|---|---|

| Thiazolylhydrazone derivative 2i | 0.028 ± 0.001 µM | mdpi.com |

| Thiazolylhydrazone derivative 2g | 0.031 ± 0.001 µM | mdpi.com |

| Thiazolylhydrazone derivative 2e | 0.040 ± 0.001 µM | mdpi.com |

| Novel thiazole compound 5j | 0.054 ± 0.002 µM | nih.gov |

| Novel thiazole compound 5e | 0.092 ± 0.003 µM | nih.gov |

| Piperazinyl thiazole derivative 40 | 0.8023 µM | nih.gov |

Antidiabetic Research

Thiazole and its derivatives have been a significant focus of antidiabetic research due to their presence in established drugs like pioglitazone and rosiglitazone. rjptonline.orgrasayanjournal.co.in Preclinical studies have explored various thiazole-containing scaffolds for their potential to manage hyperglycemia and related complications through different mechanisms. rasayanjournal.co.in

A primary target for thiazole derivatives has been the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key regulator of glucose metabolism and insulin sensitivity. ijpsjournal.com For example, novel morpholinothiazolyl-2,4-thiazolidinedione derivatives were synthesized and evaluated for their antidiabetic effects. nih.gov Certain compounds in this series demonstrated an ability to increase insulin release and enhance glucose uptake, indicating both pancreatic and extrapancreatic effects. nih.gov Similarly, studies on 2,4-thiazolidinedione derivatives containing heterocyclic rings have shown they can improve glucose uptake in liver cells. ijpsjournal.com

Another avenue of investigation involves the inhibition of key digestive enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate breakdown and glucose absorption. Xanthene-based thiazole derivatives have exhibited significant inhibitory activity against both α-amylase and α-glucosidase. ijpsjournal.com Molecular docking studies supported these findings by indicating a strong binding potential to the active site of α-glucosidase. ijpsjournal.com Other research has focused on synthesizing thiadiazole derivatives designed to inhibit porcine pancreatic α-amylase, with some compounds showing potent activity in both in vitro and in vivo models. researchgate.nethilarispublisher.com

Further research has demonstrated the efficacy of thiazole derivatives in animal models of diabetes. A study on STZ-induced diabetic mice showed that a synthesized thiazole compound significantly reduced hyperglycemia, restored pancreatic insulin secretion, and lowered serum triglyceride levels. ijpsjournal.com Another study synthesized a series of 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives and found that compounds with an electron-releasing group on the benzylidene portion showed improved anti-diabetic activity in antihyperglycemic evaluations. rjptonline.org

Table 1: Antidiabetic Activity of this compound Derivatives

| Derivative Class | Research Model | Key Findings |

|---|---|---|

| Thiazolidine-2,4-diones | Diabetic animal model | Significantly reduced fasting blood glucose; improved lipid profiles. ijpsjournal.com |

| Xanthene-based thiazoles | Enzyme inhibition assays (α-amylase, α-glucosidase) | Demonstrated superior inhibitory potential against key diabetic enzymes. ijpsjournal.com |

| Thiazole fused pyridine derivatives | In vivo (Swiss albino mice) | Effective in reducing fasting blood glucose levels. rjptonline.org |

| Morpholinothiazolyl-2,4-thiazolidindiones | In vitro (insulin release and glucose uptake) | Increased insulin release and glucose uptake. nih.gov |

| Hydrazine-thiazole derivative | In vivo (STZ-induced diabetic rats) | Showed antioxidant activity and potential to manage diabetic complications. scielo.br |

Antiviral Research

The thiazole nucleus is a crucial scaffold in the development of new antiviral agents due to its broad spectrum of activity against various viral pathogens. nih.govresearchgate.net The continued emergence of drug-resistant viral strains necessitates the search for novel, effective therapeutics, and thiazole derivatives have shown considerable promise in this area. nih.gov

Research has covered the activity of these compounds against a wide range of viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C (HBV and HCV), and human immunodeficiency viruses (HIV). nih.govmdpi.com For instance, one study synthesized a series of novel aminothiazoles and found that a compound with a 4-trifluoromethylphenyl substituent on the thiazole ring exhibited significant antiviral activity against the PR8 influenza A strain, comparable to standard drugs like oseltamivir and amantadine. mdpi.com

Other studies have identified thiazole compounds with potent activity against viruses such as Coxsackievirus B3 (CVB), Severe Acute Respiratory Syndrome (SARS) associated coronavirus, Respiratory Syncytial Virus (RSV), and Dengue Virus (DENV). researchgate.net Arylidenehydrazide compounds incorporating an imidazo[2,1-b]thiazole structure have demonstrated notable activity against feline coronavirus and HSV-1. dergipark.org.tr The versatility of the thiazole ring allows for structural modifications that can lead to compounds with potent and selective antiviral properties, making it a valuable lead structure for future drug development. nih.gov

Table 2: Antiviral Activity of this compound Derivatives

| Derivative Class | Target Virus | Research Finding |

|---|---|---|

| Aminothiazole derivatives | Influenza A (PR8 strain) | Activity comparable to oseltamivir and amantadine. mdpi.com |

| General Thiazole derivatives | Hepatitis B and C (HBV, HCV) | Reported inhibitory activity. nih.gov |

| General Thiazole derivatives | Coronaviruses (including SARS) | Reported inhibitory activity. nih.govresearchgate.net |

| General Thiazole derivatives | Human Immunodeficiency Viruses (HIV) | Reported inhibitory activity. nih.gov |

| Imidazo[2,1-b]thiazole derivatives | Feline coronavirus, HSV-1 | Demonstrated notable antiviral activity. dergipark.org.tr |

Anticonvulsant Research

The thiazole scaffold is a recognized pharmacophore in the design of anticonvulsant agents. biointerfaceresearch.com Its structural features allow it to act at receptor sites within the central nervous system, potentially mitigating the abnormal brain activity that leads to seizures. biointerfaceresearch.com Preclinical research has employed standard models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, to evaluate the efficacy of novel thiazole derivatives. biointerfaceresearch.com

In one study, a series of novel thiazolidin-4-one substituted thiazoles were synthesized and screened for their antiepileptic potential. biointerfaceresearch.com The compounds displayed varying degrees of anticonvulsant activity in both the MES and scPTZ models, with 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) emerging as the most active derivative in the series. biointerfaceresearch.com Another investigation focused on coumarin-incorporated 1,2,4-triazole-5-thione derivatives containing a thiazole ring, which showed significant protection from seizures in the MES test. nih.gov

Further research highlights the potential of hybrid molecules. A study on 3-(4-(4-bromophenyl)-1,3-thiazol-2-ylamino)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione demonstrated high anticonvulsant activity in both MES and PTZ tests. tandfonline.com Similarly, imidazolyl and triazolyl derivatives of thiazole, such as 1-((2-(4-chlorophenyl)thiazol-4-yl)methyl)-1H-imidazole and 1-((2-phenylthiazol-4-yl)methyl)-1H-1,2,4-triazole, showed notable anticonvulsant effects in both models. tandfonline.com The consistent activity of thiazole derivatives across different chemical series underscores their potential as a foundational structure for developing new antiepileptic drugs. biointerfaceresearch.comnih.gov

Table 3: Anticonvulsant Activity of this compound Derivatives

| Derivative Class | Research Model | Key Findings |

|---|---|---|

| Thiazolidin-4-one substituted thiazoles | Maximal Electroshock (MES), subcutaneous Pentylenetetrazole (scPTZ) | Displayed varying degrees of antiepileptic potency; PTT6 was most active. biointerfaceresearch.com |

| 1,3,4-Thiadiazole-Thiazole hybrids | MES, PTZ | Compounds with halo groups (Cl, Br) showed good anticonvulsant activity. frontiersin.org |

| Triazolyl-thiazole derivatives | PTZ | Exhibited protection against PTZ-induced seizures. nih.govtandfonline.com |

| Imidazolyl-thiazole derivatives | MES, PTZ | Showed high anticonvulsant activity in both models. tandfonline.com |

| 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone | MES, PTZ | Exhibited the highest anticonvulsant properties in its series. zsmu.edu.ua |

Leishmanicidal and Trypanocidal Activities

Thiazole derivatives have been investigated as potential therapeutic agents for neglected tropical diseases like Chagas disease and leishmaniasis, caused by the protozoan parasites Trypanosoma cruzi and Leishmania species, respectively. oatext.comnih.gov The search for new treatments is driven by the limitations of current therapies. oatext.com

In vitro studies have demonstrated the efficacy of various thiazole-based compounds against different life stages of these parasites. A study evaluating eight 4-(4-chlorophenyl)thiazole compounds found they were more effective against T. cruzi than Leishmania amazonensis. researchgate.net For T. cruzi, the IC50 values ranged from 1.67 to 100 µM against the trypomastigote form and from 1.96 to over 200 µM for the amastigote form. researchgate.net In another study, a series of 1,3-thiazole derivatives were synthesized, with the ortho-bromobenzylidene-substituted compound 1f being the most potent against T. cruzi trypomastigotes with an IC50 of 0.83 μM. nih.govnih.gov This compound was also shown to induce necrosis and apoptosis in the parasite. nih.gov

Similarly, research into 4-thiazolidinone derivatives showed that compounds substituted with a bromine atom had better activity against T. cruzi compared to those with a trifluoromethyl group. oatext.com The compound 2h from this series was identified as the most active when compared to the standard drug Benznidazole. oatext.com Further work on hydrazinyl-thiazole carboxylates identified compound 4n as being more potent than benznidazole against the amastigote form of T. cruzi. nih.gov Regarding leishmanicidal activity, phthalimido-thiazole derivatives have been identified as an important scaffold, and studies have confirmed their in vitro activity against L. infantum. nih.gov

Table 4: Leishmanicidal and Trypanocidal Activity of this compound Derivatives

| Derivative Class | Target Parasite | Form | Key Findings (IC50) |

|---|---|---|---|

| 4-(4-chlorophenyl)thiazoles | Trypanosoma cruzi | Trypomastigote | 1.67 to 100 µM. researchgate.net |

| 4-(4-chlorophenyl)thiazoles | Trypanosoma cruzi | Amastigote | 1.96 to >200 µM. researchgate.net |

| 4-(4-chlorophenyl)thiazoles | Leishmania amazonensis | Promastigote | 19.86 to 200 µM. researchgate.net |

| 1,3-Thiazole esters (Compound 1f) | Trypanosoma cruzi | Trypomastigote | 0.83 μM. nih.govnih.gov |

| 4-Thiazolidinones (Compound 2h) | Trypanosoma cruzi | Amastigote | 2.4 µM. oatext.com |

| Hydrazinyl-thiazole carboxylates (Compound 4n) | Trypanosoma cruzi | Amastigote | More potent than benznidazole. nih.gov |

| Phthalimido-thiazoles | Leishmania infantum | Amastigote | Demonstrated in vitro activity. nih.gov |

Computational and Chemoinformatics Approaches for 2 Methyl 4 O Tolyl Thiazole Research

Molecular Modeling and Docking Studies

Molecular modeling and docking are foundational techniques in structure-based drug design. They allow for the visualization of how a ligand, such as 2-Methyl-4-(o-tolyl)thiazole, might interact with a biological target, typically a protein or enzyme.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the binding mechanism of potential drug candidates. In the context of thiazole (B1198619) derivatives, docking studies have been extensively used to elucidate their interactions with various protein targets.

For instance, studies on newly synthesized thiazole derivatives have identified key interactions with the active sites of enzymes like aromatase and epidermal growth factor receptor (EGFR). These interactions commonly include:

Hydrogen Bonding: Formation of hydrogen bonds with specific amino acid residues in the protein's active site is a critical factor for stable binding.

Arene-H and Arene-Cation Interactions: The aromatic rings present in the tolyl group of this compound can engage in π-stacking, pi-H, and pi-cation interactions with complementary residues like phenylalanine, tyrosine, or charged amino acids.

By applying these docking protocols to this compound, researchers can generate hypothetical binding poses within a target protein, guiding the design of more potent and selective derivatives. For example, docking of various thiazolyl-pyrazole derivatives against EGFR kinase has helped rationalize their anticancer activity by revealing specific binding modes.

Beyond predicting the binding pose, molecular docking calculates a "docking score" or binding energy, which estimates the binding affinity between the ligand and the protein. This value, typically expressed in kcal/mol, helps in ranking compounds, with a more negative value indicating a stronger predicted interaction.

This scoring is a cornerstone of virtual screening , a process where large libraries of chemical compounds are computationally docked against a target protein to identify potential "hits" with high binding affinity. This approach has been successfully applied to identify novel thiazole-based inhibitors for various targets, including phosphodiesterase-4 (PDE4) and enzymes essential for the survival of M. tuberculosis. A virtual screening campaign for derivatives of this compound could rapidly identify promising candidates for further biological evaluation.

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

| Thiazolyl-pyrazole derivative | EGFR Kinase | -1.3 to -3.4 | |

| Thiazole derivative (Compound 4c) | Aromatase | -9.05 | |

| Thiazole derivative (Compound 4c) | EGFR | -8.11 | |

| Benzyl-3-N-(...)-hydrazinecarbodithioate | Target Protein (COVID-19 related) | -6.0 |

This table presents example binding affinity data for various thiazole-related compounds against different protein targets to illustrate the type of results generated from docking studies.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic properties of a molecule, which govern its reactivity and spectroscopic behavior.

DFT is used to calculate the electronic structure of a molecule and derive various reactivity descriptors. Among the most important are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

E(HOMO): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher E(HOMO) value suggests a better electron donor.

E(LUMO): The energy of the LUMO relates to the molecule's ability to accept electrons. A lower E(LUMO) value indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The difference between E(LUMO) and E(HOMO) is a critical indicator of molecular stability and reactivity. A smaller energy gap implies that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability.

These parameters are invaluable for predicting how this compound might participate in chemical reactions. For example, quantum chemical studies on 2-amino-4-(p-tolyl)thiazole have correlated these electronic descriptors with its performance as a corrosion inhibitor.

| Compound | Method | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) | Reference |

| 2-amino-4-(p-tolyl)thiazole (APT) | B3LYP/6-311G(d,p) | -5.54 | -0.99 | 4.55 | |

| 2-methoxy-1,3-thiazole (MTT) | B3LYP/6-311G(d,p) | -6.27 | -0.73 | 5.54 | |

| Thiazole-4-carboxaldehyde (TCA) | B3LYP/6-311G(d,p) | -7.44 | -2.33 | 5.11 | |

| Benzyl-3-N-(...)-hydrazinecarbodithioate | B3LYP/6-31G+(d,p) | -0.26751 | -0.18094 | 0.08657 |